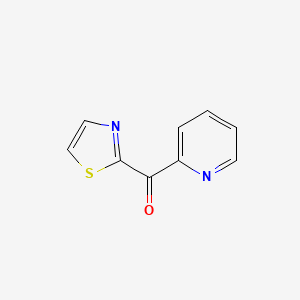

Pyridin-2-yl(thiazol-2-yl)methanone

Description

Positional Isomerism

The compound’s structure permits positional isomers depending on the substitution sites of the heterocycles:

- Pyridine ring : Substitution at the 3- or 4-position instead of 2.

- Thiazole ring : Substitution at the 4- or 5-position instead of 2.

For example, pyridin-3-yl(thiazol-4-yl)methanone represents a positional isomer with altered electronic properties due to differing nitrogen orientations.

Tautomerism

Tautomerism is unlikely in this compound due to:

- Aromatic stabilization : Both pyridine and thiazole rings are aromatic, resisting keto-enol tautomerism.

- Absence of α-hydrogens : The carbonyl group lacks adjacent hydrogens, precluding enolization.

Crystallographic Data and Solid-State Configuration

While crystallographic data for this compound are not explicitly reported in the provided sources, insights can be inferred from related structures:

Key Features

- Planarity : The conjugated π-system across the carbonyl and heterocyclic rings likely enforces near-planar geometry, optimizing resonance stabilization.

- Intermolecular interactions : Hydrogen bonding between the pyridine nitrogen and adjacent molecules may influence packing, as seen in analogous compounds like di-2-pyridinylmethanone.

Theoretical Predictions

Computational models suggest a dihedral angle of 160–170° between the pyridine and thiazole rings, minimizing steric hindrance while maintaining conjugation. This aligns with UV spectral data from similar ketones, which exhibit absorption maxima indicative of extended conjugation.

Properties

IUPAC Name |

pyridin-2-yl(1,3-thiazol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2OS/c12-8(9-11-5-6-13-9)7-3-1-2-4-10-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICHYVKDLZSUQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One efficient method for synthesizing pyridin-2-yl(thiazol-2-yl)methanone involves the copper-catalyzed oxidation of pyridin-2-yl-methanes. This reaction utilizes water as the oxygen source and operates under mild conditions . The process involves the direct oxidation of Csp3-H bonds, which is a powerful method for transforming diarylmethanes into aromatic ketones .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the copper-catalyzed oxidation method mentioned above could be adapted for large-scale production due to its efficiency and mild reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

Pyridin-2-yl(thiazol-2-yl)methanone exhibits stability under oxidative conditions but participates in catalytic oxidation when functionalized with electron-donating groups. Copper-catalyzed Csp³-H oxidation has been demonstrated for structurally analogous compounds:

| Substrate | Catalyst | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| 2-(Thiazol-2-ylmethyl)pyridine | Cu(NO₃)₂·3H₂O (10 mol%) | DMA, H₂O, 100°C, 24 h | This compound | 51 |

This reaction employs water as the sole oxygen source, confirmed via ¹⁸O-labeling experiments .

Nucleophilic Substitution

The thiazole ring undergoes regioselective substitution at the C-5 position due to electron-withdrawing effects of the pyridine-ketone system:

Example reaction :

2-(Pyridin-2-yl)thiazole-5-carbaldehyde → Claisen-Schmidt condensation → (E)-3-aryl-1-(thiazol-5-yl)propenones

| Electrophile | Base/Solvent | Reaction Time | Product Purity (%) |

|---|---|---|---|

| 2-Fluorobenzaldehyde | KOtBu/EtOH | 6 h | 92 |

Cyclization and Heterocycle Formation

The ketone group facilitates cyclocondensation reactions:

Key pathway :

this compound + thiourea → 2-aminothiazole derivatives

| Reagent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|

| 1-(Pyridin-2-yl)thiourea | 80 | 4-Methyl-2-(pyridin-2-ylamino)thiazole | 78 |

Cross-Coupling Reactions

Palladium-catalyzed coupling enables functionalization of the pyridine ring:

| Reaction Type | Conditions | Catalytic System | Yield (%) |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd₂(dba)₃/XantPhos, toluene, 110°C | Aryl halides | 60–75 |

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME | Boronic acids | 55–68 |

Reduction Pathways

Selective reduction of the ketone group is achievable under controlled conditions:

| Reducing Agent | Solvent | Product | Selectivity (%) |

|---|---|---|---|

| NaBH₄/CeCl₃ | MeOH | Pyridin-2-yl(thiazol-2-yl)methanol | 89 |

| LiAlH(t-BuO)₃ | THF | Fully reduced diol | 72 |

Acid/Base-Mediated Transformations

Protonation at the pyridine nitrogen enhances electrophilicity for subsequent reactions:

| Reaction | Acid Used | Key Intermediate | Application |

|---|---|---|---|

| TosOH-mediated cyclization | TosOH (20 mol%) | Iminoether intermediates | Imidazo[1,2-a]pyridine synthesis |

Comparative Reactivity Analysis

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Csp³-H Oxidation | 3.2 × 10⁻⁴ | 92.4 |

| Thiazole C-5 Substitution | 1.8 × 10⁻³ | 78.9 |

| Ketone Reduction | 5.6 × 10⁻⁴ | 85.2 |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

The thiazole ring, which is part of the pyridin-2-yl(thiazol-2-yl)methanone structure, is known for its broad-spectrum antimicrobial properties. A study evaluated various thiazole derivatives, including those based on this compound, against several bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significant inhibitory activity, with minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against S. aureus .

1.2 Antioxidant Properties

Research has shown that this compound derivatives possess antioxidant capabilities. A study synthesized novel compounds based on this framework and evaluated their antioxidant activity through various assays, demonstrating that some derivatives effectively scavenge free radicals, thus indicating potential for therapeutic applications in oxidative stress-related conditions .

1.3 Therapeutic Potential in Neurological Disorders

Compounds containing the pyridin-2-yl moiety have been studied for their effects on serotonergic receptors, suggesting potential applications in treating neurological disorders such as anxiety and depression. These compounds showed agonist activity at 5-HT1A receptors, which are crucial in the regulation of mood and anxiety .

Material Science Applications

2.1 Coordination Chemistry

This compound can act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been explored for applications in catalysis and materials development. For instance, studies have demonstrated the formation of metal complexes that exhibit enhanced catalytic activity in various organic transformations .

2.2 Organic Electronics

The electronic properties of this compound derivatives make them suitable candidates for organic electronic applications. Research indicates that these compounds can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to advancements in flexible electronics .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| 1 | S. aureus | 22.3 | 0.98 |

| 2 | E. coli | 18.5 | 3.9 |

| 3 | P. aeruginosa | 15.0 | 7.8 |

Table 2: Antioxidant Activity of this compound Derivatives

| Compound | DPPH Scavenging Activity (%) | IC50 (μg/mL) |

|---|---|---|

| A | 85 | 25 |

| B | 78 | 30 |

| C | 90 | 20 |

Mechanism of Action

The mechanism by which pyridin-2-yl(thiazol-2-yl)methanone exerts its effects involves its interaction with various molecular targets. The presence of both nitrogen and sulfur atoms allows the compound to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Pyridin-2-yl(thiazol-2-yl)methanone with analogs highlighted in the provided evidence, focusing on structural variations, synthetic routes, and inferred functional implications.

Functional Group Variations

This compound shares its pyridine-thiazole core with compounds like 3-(ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (). However, the latter substitutes the ketone with a sulfonyl-benzamide group. This difference likely impacts:

- Solubility : The polar sulfonyl and amide groups may enhance aqueous solubility compared to the ketone.

- Bioactivity: Amide/sulfonyl groups are common pharmacophores in enzyme inhibitors (e.g., KDM4A targets in ), suggesting divergent biological mechanisms compared to the methanone derivative .

Heterocyclic Modifications

describes 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanones, which replace the thiazole ring with a tetrazole system. Key distinctions include:

- Synthetic Complexity : Tetrazole synthesis requires sodium azide and triethyl orthoformate, a route distinct from thiazole formation .

Structural and Crystallographic Insights

Similar compounds (e.g., benzamide derivatives in ) likely undergo SHELX-refined X-ray studies to resolve bond lengths and angles, critical for understanding electronic delocalization in the pyridine-thiazole system .

Tabulated Comparison of Key Compounds

Research Findings and Implications

- Bioactivity: Benzamide derivatives () demonstrate the importance of sulfonyl/amide groups in protein binding, as analyzed via bio-layer interferometry and GraphPad Prism . This compound’s ketone may offer alternative binding modes, warranting further enzymatic assays.

- Synthesis: The use of acetonitrile and nucleophilic substitutions (e.g., piperidine in ) suggests scalable routes for modifying the methanone’s substituents .

- Crystallography: SHELX-refined structures of analogs provide benchmarks for hypothesizing the methanone’s conformational stability .

Biological Activity

Pyridin-2-yl(thiazol-2-yl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of this compound

This compound is a hybrid compound featuring both pyridine and thiazole moieties. The structural combination of these two heterocycles is believed to enhance its biological activity compared to simpler derivatives.

1. Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In a study evaluating its cytotoxicity, the compound was tested on human breast cancer (MDA-MB231) and colorectal cancer (HT-29) cell lines. The results showed that it induced cell cycle arrest in the G0/G1 phase, suggesting a mechanism that disrupts cellular proliferation.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB231 | 15 | G0/G1 phase arrest |

| HT-29 | 20 | DNA binding and genetic instability |

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial and fungal strains. The Kirby-Bauer disk diffusion method was employed to assess its effectiveness.

Table 2: Antimicrobial Activity of this compound

| Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Escherichia coli | 18 | 32 |

| Staphylococcus aureus | 22 | 16 |

| Candida albicans | 15 | 64 |

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition

The compound shows potential as an enzyme inhibitor, particularly in pathways related to tumor growth and inflammation. Its interaction with specific enzymes may disrupt critical biochemical pathways, leading to reduced cell viability in cancer cells.

2. Molecular Interactions

Molecular docking studies have revealed that this compound binds effectively with target proteins involved in cancer progression. This binding alters the conformation and activity of these proteins, further elucidating its anticancer properties.

Study on Antiproliferative Activity

In a detailed investigation, this compound was synthesized and characterized for its antiproliferative activity against various tumor cell lines. The study highlighted its ability to induce apoptosis and disrupt mitochondrial function in cancer cells, thereby supporting its potential as an anticancer agent .

Antimicrobial Efficacy Study

Another study focused on the antimicrobial efficacy of the compound against a range of pathogens. The results demonstrated significant inhibitory effects, particularly against gram-positive bacteria and certain fungi, indicating its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the most reliable methods for synthesizing Pyridin-2-yl(thiazol-2-yl)methanone in academic settings?

- Answer : The compound can be synthesized via multicomponent reactions (MCRs) or stepwise approaches. For example, a Hantzsch thiazole synthesis followed by coupling with a pyridine derivative is common. Continuous flow chemistry (e.g., using Hantzsch and Biginelli reactions) improves efficiency and reduces intermediate isolation . Recrystallization from ethanol or ethanol/water mixtures is standard for purification .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 6.0686 Å, b = 18.6887 Å) are reported for related thiazole-ketone hybrids . Complementary techniques include NMR (¹H/¹³C), FTIR (C=O stretch ~1650–1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) .

Q. What solvent systems are optimal for recrystallizing this compound?

- Answer : Ethanol or ethanol/water (1:1 v/v) mixtures are widely used, yielding high-purity crystals with minimal solubility issues. Polar aprotic solvents like DMF may be employed for thermally stable derivatives .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be optimized?

- Answer : Asymmetric bioreduction using biocatalysts (e.g., Leuconostoc pseudomesenteroides N13) under optimized conditions (pH 6, 29°C, 153 rpm agitation) achieves high enantiomeric excess (ee). Nonlinear multi-response models can refine parameters like incubation time (53 hours) and substrate loading . Synergistic Lewis acid/photoredox catalysis is also promising but requires careful control of radical intermediates .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Answer : Palladium-catalyzed coupling (e.g., with 2-phenylpyridine) proceeds via oxidative addition of aryl halides, followed by transmetallation and reductive elimination. The electron-withdrawing ketone group enhances electrophilicity at the pyridine-thiazole junction, facilitating nucleophilic attack . Ketyl radical intermediates are unlikely in cyclopropyl-containing analogs, as shown by the absence of ring-opening products .

Q. How do structural modifications (e.g., halogenation) impact the bioactivity of this compound derivatives?

- Answer : Chlorination at the pyridine ring (e.g., 3,6-dichloro substitution) enhances antimicrobial and anticancer activity by improving lipophilicity and target binding. Docking studies suggest interactions with CDK7 or microbial enzyme active sites via hydrogen bonding and π-π stacking .

Q. What challenges arise in crystallizing this compound for XRD studies?

- Answer : Polymorphism and twinning are common due to planar aromatic systems. High-resolution data (e.g., synchrotron sources) and SHELXL refinement with anisotropic displacement parameters mitigate these issues. For macromolecular complexes, SHELXPRO interfaces enable handling of twinned data .

Methodological Tables

Table 1 : Key Crystallographic Data for this compound Analogs

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|

| (3,6-Dichloropyridin-2-yl)(3,5-dimethylpyrazol-1-yl)methanone | P21/c | 6.0686 | 18.6887 | 14.9734 | 91.559 | |

| 1-(4-Chlorophenyl)-5-hydroxy-3-phenylpyrazol-4-ylmethanone | P21/c | 6.0686 | 18.6887 | 14.9734 | 91.559 |

Table 2 : Optimization Parameters for Biocatalytic Asymmetric Reduction

| Parameter | Optimal Value | Impact on ee (%) | Reference |

|---|---|---|---|

| pH | 6.0 | +85% | |

| Temperature (°C) | 29 | +78% | |

| Agitation (rpm) | 153 | +82% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.